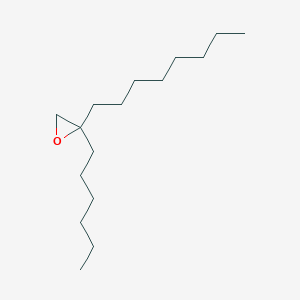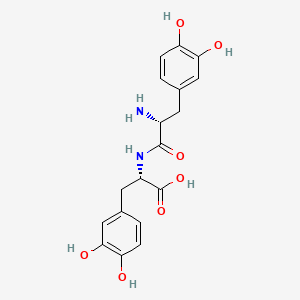
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate is a complex organic compound with the molecular formula C18H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups, aromatic rings, and amide linkages. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate typically involves the following steps:
Protection of Functional Groups: The hydroxyl and amine groups of tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine derivatives are coupled using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
化学反应分析
Types of Reactions
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkages can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
作用机制
The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in protein synthesis and metabolic pathways.
Pathways: Modulation of neurotransmitter synthesis, regulation of metabolic processes, and influence on cellular signaling pathways.
相似化合物的比较
Similar Compounds
L-Tyrosine: A precursor to L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate with similar structural features but lacking additional hydroxyl groups and amide linkages.
D-Tyrosine: An enantiomer of L-Tyrosine with similar properties but different stereochemistry.
L-DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, aromatic rings, and amide linkages. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.
属性
CAS 编号 |
37181-66-1 |
|---|---|
分子式 |
C18H20N2O7 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12+/m1/s1 |
InChI 键 |
ZDAAOODSUGKTKK-NEPJUHHUSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
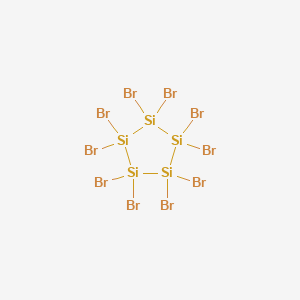

![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
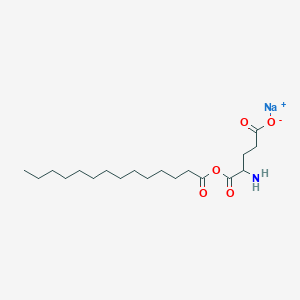

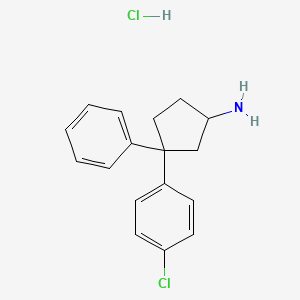

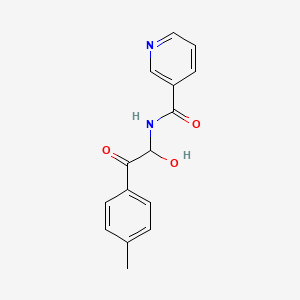
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
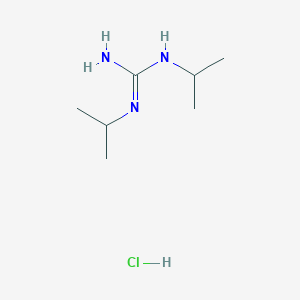
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
